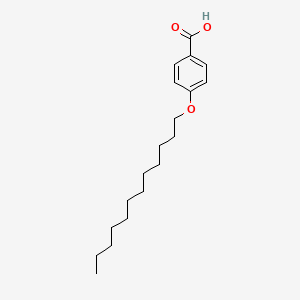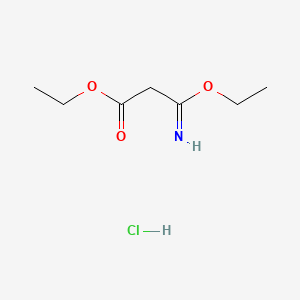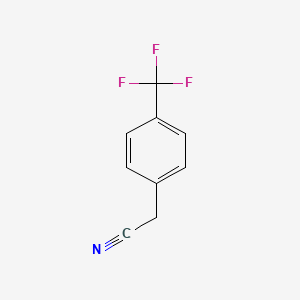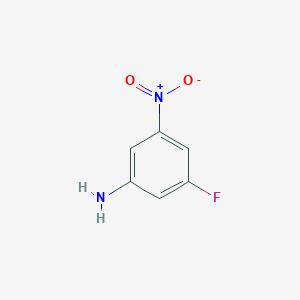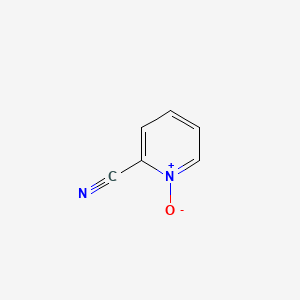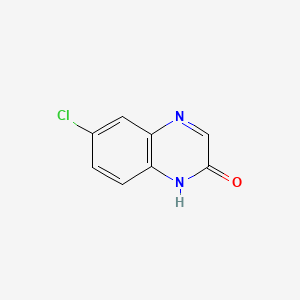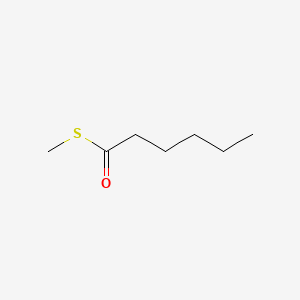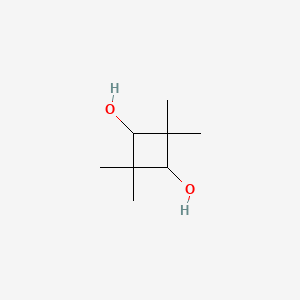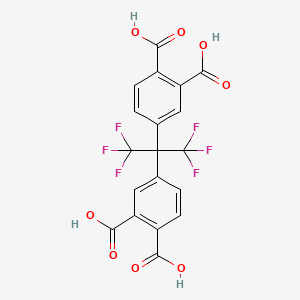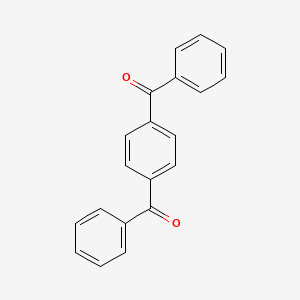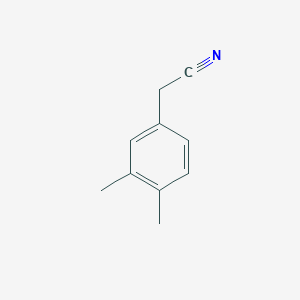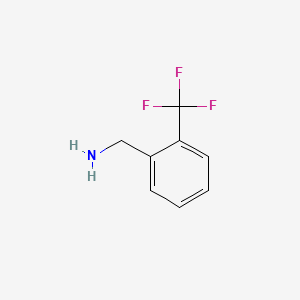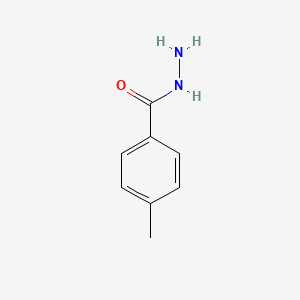
4-甲基苯甲酰肼
描述
“PMID28454500-Compound-93” is a small molecular drug developed by The Hamner Institutes. It has a molecular formula of C8H10N2O and is known for its inhibitory effects on the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . This compound is of significant interest due to its potential therapeutic applications in various diseases, particularly those related to oxidative stress and inflammation .
科学研究应用
“PMID28454500-化合物-93”具有广泛的科学研究应用,包括:
化学: 用作研究反应机理和途径的模型化合物。
生物学: 研究其对细胞途径的影响,特别是那些与氧化应激相关的途径。
医学: 探索其在癌症、神经退行性疾病和炎症性疾病等疾病中的潜在治疗应用。
准备方法
合成路线和反应条件: “PMID28454500-化合物-93”的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。 具体的合成路线和反应条件是专有的,详细内容见专利和科学文献 .
工业生产方法: “PMID28454500-化合物-93”的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以满足医药标准 .
化学反应分析
反应类型: “PMID28454500-化合物-93”会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 它也可以被还原形成还原衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和亲核试剂等试剂通常用于取代反应.
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生具有额外氧原子的氧化衍生物,而还原可能会产生更简单的氢化形式 .
作用机制
“PMID28454500-化合物-93”的作用机制涉及其对核因子红系2相关因子2 (Nrf2) 通路的抑制作用。该通路在氧化应激和炎症的调节中起着至关重要的作用。 通过抑制Nrf2,该化合物可以调节参与抗氧化防御和炎症反应的基因表达 。 所涉及的分子靶点和途径包括化合物与Nrf2蛋白上的特定位点的结合,导致其抑制并随后产生下游效应 .
相似化合物的比较
“PMID28454500-化合物-93”在其对Nrf2通路的特定抑制作用方面是独特的。类似的化合物包括:
奥马维洛酮: 另一种用于治疗腓骨肌萎缩症的Nrf2抑制剂.
ABT-RTA-408: 研究其在治疗非小细胞肺癌中的潜力.
CXA10: 探索其对肺动脉高压的影响.
这些化合物具有相似的作用机制,但在其特定的化学结构和治疗应用方面有所不同,突出了“PMID28454500-化合物-93”的独特性 .
属性
IUPAC Name |
4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFVZXOPRXMVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189756 | |
| Record name | p-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-22-5 | |
| Record name | 4-Methylbenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3619-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-toluohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48968U0YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylbenzohydrazide?
A1: The molecular formula of 4-Methylbenzohydrazide is C8H10N2O, and its molecular weight is 150.176 g/mol.
Q2: What are the common spectroscopic techniques used to characterize 4-Methylbenzohydrazide derivatives?
A2: Researchers frequently employ techniques like Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry to characterize these compounds. [, , , , ]
Q3: How are 4-Methylbenzohydrazide derivatives typically synthesized?
A3: A common synthesis route involves reacting 4-Methylbenzohydrazide with various aldehydes or ketones to form hydrazone derivatives. [, , , , , , , , , , , , , , , , ] These reactions often utilize mild conditions and are generally high-yielding.
Q4: What are the primary biological activities reported for 4-Methylbenzohydrazide derivatives?
A4: Research indicates potential antibacterial [, , , ], anticancer [, ], and urease inhibitory [, ] activities.
Q5: How does the structure of 4-Methylbenzohydrazide derivatives influence their antibacterial activity?
A5: Studies show that incorporating specific substituents, such as bromine, into the benzene ring of the hydrazone derivatives can enhance antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. []
Q6: What structural features contribute to the anticancer potential of some 4-Methylbenzohydrazide derivatives?
A6: The presence of maleimide-succinimide moieties in certain 4-Methylbenzohydrazide derivatives has been linked to increased cytotoxicity against breast cancer cells (MCF-7). []
Q7: Can you elaborate on the urease inhibitory activity of 4-Methylbenzohydrazide derivatives?
A7: Specific derivatives, particularly those complexed with oxidovanadium(V) and incorporating benzohydroxamate ligands, have demonstrated notable urease inhibition properties. []
Q8: How is computational chemistry employed in research related to 4-Methylbenzohydrazide derivatives?
A8: Researchers utilize molecular docking studies to predict the binding affinities and interactions of these compounds with target proteins, such as AKT1 and CDK2, which are relevant in cancer development. [] Additionally, density functional theory (DFT) calculations help understand the electronic properties and reactivity of these molecules. []
Q9: Are there any established QSAR models for predicting the activity of 4-Methylbenzohydrazide derivatives?
A9: While specific QSAR models may not be extensively documented, structure-activity relationship studies highlight the impact of substituents on biological activity, guiding the design of new derivatives with potentially improved efficacy. [, , ]
Q10: What is the significance of determining the crystal structures of 4-Methylbenzohydrazide derivatives?
A10: Crystal structure analysis through single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles. [, , , , , , , , , , , , , , , ] This information is crucial for understanding molecular recognition, intermolecular interactions, and the influence of structural features on biological activity.
Q11: What types of intermolecular interactions are commonly observed in crystal structures of 4-Methylbenzohydrazide derivatives?
A11: Crystal structures often reveal the presence of hydrogen bonds, including N—H⋯O and O—H⋯O interactions, as well as π···π stacking interactions between aromatic rings. [, , , , , , , , , , , , , , ] These interactions contribute to the stability and packing arrangements within the crystal lattice.
Q12: What is the significance of metal complexation with 4-Methylbenzohydrazide derivatives?
A12: 4-Methylbenzohydrazide derivatives can act as ligands, coordinating with metal ions like oxidovanadium(V), dioxomolybdenum(VI), and copper(II). [, , , , , ] These metal complexes often exhibit enhanced biological activities and catalytic properties compared to the free ligands.
Q13: What are the catalytic applications of 4-Methylbenzohydrazide-derived metal complexes?
A13: Metal complexes, particularly those containing oxidovanadium(V) or dioxomolybdenum(VI), have been investigated as catalysts for olefin epoxidation reactions. [, , ] These reactions are important for synthesizing valuable epoxides, which serve as intermediates in the production of various chemicals and materials.
Q14: Are there any specific examples of 4-Methylbenzohydrazide-derived complexes used in catalysis?
A14: Oxidovanadium(V) complexes derived from 4-Methylbenzohydrazide and acetohydroxamate ligands have been reported as effective catalysts for the epoxidation of olefins like cyclohexene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


